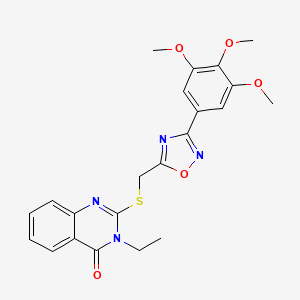
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate is an intricate organic compound with fascinating potential applications. Its structure includes a benzoate group, linked to a tetrahydrothiophene derivative and isonicotinamide, indicating a complex interplay of various functional groups.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route. Starting with ethyl 4-aminobenzoate, which undergoes an amidation reaction with 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid chloride in the presence of a base like triethylamine. The reaction is typically conducted under controlled conditions, maintaining a temperature around 0-5°C initially to control exothermic reactions, then allowing it to reach room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized using automated continuous-flow reactors which ensure precision in reaction conditions, such as temperature, pressure, and time. This method enhances yield and purity while maintaining efficiency.
化学反应分析
Types of Reactions
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate can undergo various reactions:
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide to transform specific functional groups.
Reduction: : Reduction agents such as lithium aluminum hydride can be employed, depending on the target functional group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in an ether solution.
Substitution: : Nucleophiles or electrophiles under standard laboratory conditions, often using polar aprotic solvents.
Major Products
Oxidation: : Can lead to the formation of carboxylic acids or ketones.
Reduction: : Often yields primary or secondary alcohols.
Substitution: : Various substituted derivatives based on the attacking reagent.
科学研究应用
Chemistry
In chemistry, it serves as a versatile intermediate for synthesizing more complex molecules. Its varied functional groups enable diverse chemical transformations.
Biology
This compound’s structural features may allow it to interact with various biological molecules, making it a candidate for biochemical research, such as enzyme inhibition studies.
Medicine
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in the development of novel coatings or polymers.
作用机制
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate likely exerts its effects through interaction with specific molecular targets. For instance, its isonicotinamido group could inhibit enzymes or receptors involved in critical biological pathways. The tetrahydrothiophen-3-yl moiety might further stabilize its interaction with lipid membranes or proteins.
相似化合物的比较
Similar Compounds
Ethyl 4-(2-((pyrrolidin-1-yl)oxy)isonicotinamido)benzoate: : Differing by the heterocycle, offering different biological interactions.
Ethyl 4-(2-(methoxy)isonicotinamido)benzoate: : Features a methoxy group instead of tetrahydrothiophen-3-yl, altering its physical and chemical properties.
Ethyl 4-(2-((piperidin-1-yl)oxy)isonicotinamido)benzoate: : Contains a piperidine ring, potentially modifying its biological activity and solubility.
Uniqueness
The compound's unique combination of a tetrahydrothiophene ring with an isonicotinamido and benzoate moieties provides distinct chemical and biological properties. This uniqueness lies in its hybrid structure which may enhance its ability to cross biological membranes and interact with various molecular targets more effectively than its analogs.
There you go—an in-depth dive into Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate. Got more curious queries? Lay 'em on me.
属性
IUPAC Name |
ethyl 4-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-24-19(23)13-3-5-15(6-4-13)21-18(22)14-7-9-20-17(11-14)25-16-8-10-26-12-16/h3-7,9,11,16H,2,8,10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONYNZOUZYPILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2940472.png)






![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)


